![molecular formula C15H19NO4 B13460437 trans-1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B13460437.png)
trans-1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It features a pyrrolidine ring substituted with a benzyloxycarbonyl group and an ethyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced using benzyl chloroformate in the presence of a base, such as triethylamine, to protect the amino group.
Ethyl Group Addition: The ethyl group is introduced via alkylation using an ethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid often involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and agrochemicals.
作用機序
The mechanism of action of rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The ethyl group and pyrrolidine ring contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid
- rac-(3R,4R)-1-[(methoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid
Uniqueness
rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid is unique due to its benzyloxycarbonyl group, which provides distinct reactivity and protection properties compared to other protecting groups like tert-butoxycarbonyl or methoxycarbonyl. This uniqueness makes it particularly valuable in selective synthesis and complex molecule construction.
特性
分子式 |
C15H19NO4 |
|---|---|
分子量 |
277.31 g/mol |
IUPAC名 |
(3S,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-2-12-8-16(9-13(12)14(17)18)15(19)20-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18)/t12-,13-/m1/s1 |
InChIキー |
LKPALAXKZXXURJ-CHWSQXEVSA-N |
異性体SMILES |
CC[C@@H]1CN(C[C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 |
正規SMILES |
CCC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


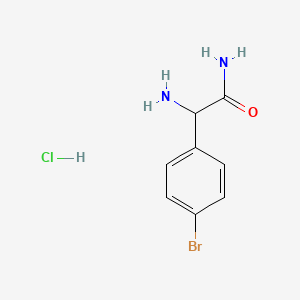
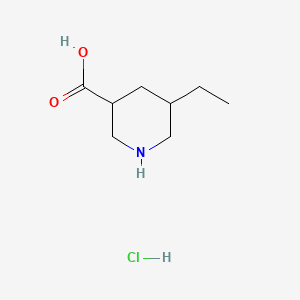
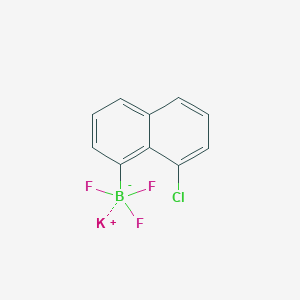
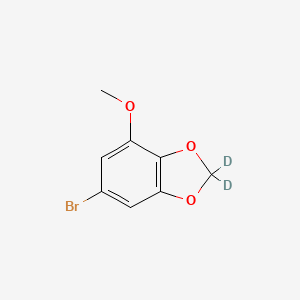
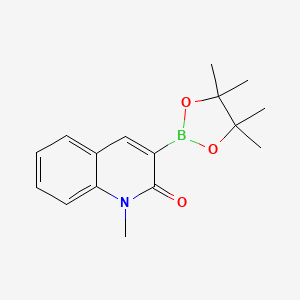
![2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13460404.png)
amine](/img/structure/B13460408.png)
![[2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride](/img/structure/B13460415.png)
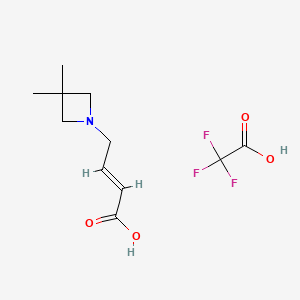
![Methyl 8-{[(tert-butoxy)carbonyl]amino}-5-thiaspiro[3.5]nonane-2-carboxylate](/img/structure/B13460423.png)
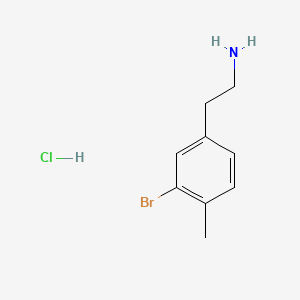
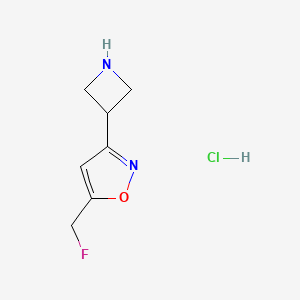
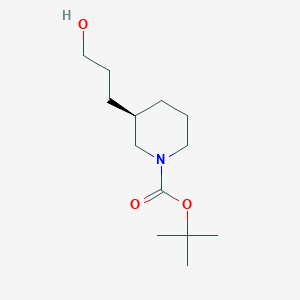
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid](/img/structure/B13460450.png)
